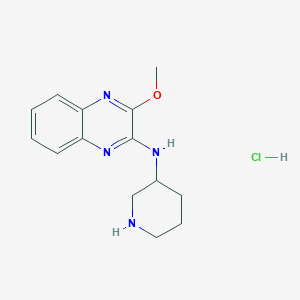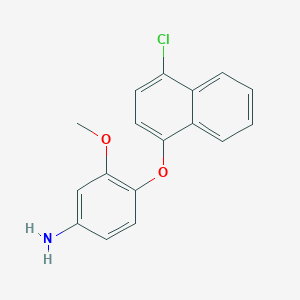
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy, methyl, and pyridinylmethylene hydrazinyl groups. It has a molecular formula of C17H16N4O and a molecular weight of 292.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline typically involves the condensation of 6-methoxy-2-methylquinoline-4-carbaldehyde with pyridin-3-ylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylene hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and hydrazinyl group. These interactions can modulate biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and pyridinylmethylene hydrazinyl groups enhances its potential for diverse chemical reactions and biological activities .
特性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
6-methoxy-2-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-17(21-19-11-13-4-3-7-18-10-13)15-9-14(22-2)5-6-16(15)20-12/h3-11H,1-2H3,(H,20,21)/b19-11- |
InChIキー |
ZXVHYKHTAQEISS-ODLFYWEKSA-N |
異性体SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N/N=C\C3=CN=CC=C3 |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)

![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)






![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)




